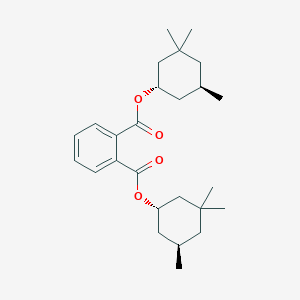

Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate

Description

BenchChem offers high-quality Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H38O4 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

bis[(1S,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19-,20-/m0/s1 |

InChI Key |

ATHBXDPWCKSOLE-MUGJNUQGSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@H]3C[C@@H](CC(C3)(C)C)C |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Analysis of Bis(3,5,5-trimethylhexyl) Phthalate and Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate: Structure, Properties, and Applications

An In-depth Technical Guide for Researchers and Scientists

Abstract

Phthalate esters are a class of chemical compounds indispensable to the polymer industry, primarily for their role as plasticizers that impart flexibility and durability to otherwise rigid materials like polyvinyl chloride (PVC). Within this class, high-molecular-weight phthalates (HMWPs) are of significant interest due to their reduced migration potential and generally favorable toxicological profiles compared to their low-molecular-weight counterparts. This technical guide provides a detailed comparative analysis of two specific HMWP esters: bis(3,5,5-trimethylhexyl) phthalate and bis(trans-3,3,5-trimethylcyclohexyl) phthalate. The core distinction between these two molecules lies in their alcohol-derived side chains—one being an acyclic, branched alkyl group and the other a cyclic alkyl group. This fundamental structural difference gives rise to distinct physicochemical properties, influencing their performance in material applications and their analytical characterization. This document will explore these differences in chemical structure, physical properties, synthesis, applications, and toxicological considerations, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and differentiating these two important industrial chemicals.

The Foundational Difference: Acyclic vs. Cyclic Side-Chain Structures

The identity and properties of a phthalate ester are defined by the alcohol from which it is derived via esterification with phthalic anhydride. The two compounds , while both being diesters of phthalic acid with C9 alcohols, possess fundamentally different side-chain architectures.

-

Bis(3,5,5-trimethylhexyl) phthalate is synthesized from 3,5,5-trimethylhexanol, a branched, acyclic (aliphatic) alcohol. This results in flexible, branched side chains attached to the central phthalate core. It is a prominent member of the diisononyl phthalate (DINP) group, which technically comprises a mixture of C9 isomers.[1]

-

Bis(trans-3,3,5-trimethylcyclohexyl) phthalate is synthesized from 3,3,5-trimethylcyclohexanol. This alcohol provides a rigid, cyclic (alicyclic) side-chain structure. The "trans" designation refers to the stereochemical relationship of the substituents on the cyclohexane ring, which influences the molecule's overall shape and ability to pack in a solid or polymeric matrix.

This distinction between a flexible, branched chain and a rigid, cyclic structure is the primary determinant of the differences in their physical properties, their interactions with polymer chains, and their performance characteristics as plasticizers.

Figure 1: Chemical structures of Bis(3,5,5-trimethylhexyl) phthalate and Bis(trans-3,3,5-trimethylcyclohexyl) phthalate.

Comparative Physicochemical Properties

The structural differences manifest directly in the macroscopic physical properties of the two compounds. Bis(3,5,5-trimethylhexyl) phthalate is a viscous, oily liquid at room temperature, characteristic of many high-molecular-weight branched plasticizers.[1][2] In contrast, the more rigid and symmetrical structure of bis(trans-3,3,5-trimethylcyclohexyl) phthalate allows for more efficient molecular packing, resulting in it being a white crystalline powder or a solid with a distinct melting point.[3][4][5] These differences are critical for handling, storage, and processing in industrial applications.

| Property | Bis(3,5,5-trimethylhexyl) phthalate | Bis(trans-3,3,5-trimethylcyclohexyl) phthalate | Reference(s) |

| CAS Number | 14103-61-8 (specific isomer); 28553-12-0 (DINP) | 245652-82-8 | [6],[5] |

| Molecular Formula | C₂₆H₄₂O₄ | C₂₆H₃₈O₄ | [6],[3] |

| Molecular Weight | 418.61 g/mol | 414.59 g/mol | [6],[3] |

| Appearance | Clear, slightly viscous, oily liquid | White crystalline powder or low-melting solid | [2],[5] |

| Density (at 20-25°C) | ~0.97-0.98 g/cm³ | ~1.069 g/cm³ | [7],[8],[3] |

| Melting Point | -49 °C | ~54 °C | [8],[3] |

| Boiling Point (at 760 mmHg) | ~235-238 °C; 405.7 °C | ~466.4 °C | [1],[8],[3] |

| Vapor Pressure (at 20-25°C) | Very low (<0.001 hPa) | Very low (~0 mmHg) | [1],[8],[3] |

| Water Solubility | Insoluble | Insoluble | [2] |

Synthesis and Manufacturing Pathways

Both phthalates are produced through a standard Fischer esterification reaction, where two equivalents of the corresponding alcohol react with one equivalent of phthalic anhydride, typically in the presence of an acid catalyst (e.g., sulfuric acid or a solid acid catalyst) and at elevated temperatures.[9][10] The water produced during the reaction is continuously removed to drive the equilibrium toward the product side.

Figure 2: Generalized synthesis pathway for the production of the two phthalate esters.

The key variable is the choice of the C9 alcohol precursor. The synthesis of 3,3,5-trimethylcyclohexanol often starts from 3,3,5-trimethylcyclohexanone, highlighting a different upstream chemical process compared to the production of the acyclic 3,5,5-trimethylhexanol.[11]

Applications and Performance Insights

The primary application for both compounds is as a high-performance plasticizer for PVC and other polymers.[1][4] They function by embedding themselves between polymer chains, disrupting chain-to-chain interactions and thereby increasing the material's flexibility, workability, and durability.[1]

-

Bis(3,5,5-trimethylhexyl) phthalate (DINP) is one of the most widely used HMWP plasticizers globally. Its efficacy, low volatility, and good resistance to aging make it suitable for a vast range of flexible PVC products, including flooring, synthetic leather, wire and cable insulation, and coatings.[1]

-

Bis(trans-3,3,5-trimethylcyclohexyl) phthalate is positioned as a specialty plasticizer. Its rigid cyclic structure can impart different mechanical properties to the final product compared to the flexible chains of DINP. It is valued for its high-temperature stability and excellent resistance to extraction by oils and solvents, making it a candidate for demanding applications such as automotive interiors, industrial tubing, and resilient flooring.[4] The solid nature of the cyclohexyl variant requires different processing considerations (e.g., melt blending) compared to the liquid DINP.

Toxicology and Safety Profiles

The toxicological profiles of phthalates are a subject of extensive research and regulatory scrutiny. A key principle is that toxicity, particularly reproductive and developmental toxicity, is strongly associated with lower-molecular-weight phthalates.[12][13]

Bis(3,5,5-trimethylhexyl) phthalate , as part of the HMWPE category, has been thoroughly studied. The consensus from multiple regulatory and scientific bodies is that it exhibits low acute toxicity and is not genotoxic.[2] While high doses in rodent studies have shown effects on the liver and kidneys, the mechanism of hepatocarcinogenicity observed (peroxisome proliferation) is generally not considered relevant to humans.[2][12] The HMWPE category is noted for being negative for reproductive and developmental effects.[2]

For bis(trans-3,3,5-trimethylcyclohexyl) phthalate , there is significantly less publicly available toxicological data. However, based on its high molecular weight, low vapor pressure, and structural similarity to other HMWPs, it is anticipated to have a low potential for migration and a favorable safety profile. As with any chemical, direct exposure should be minimized, and appropriate industrial hygiene practices should be followed. It is crucial for researchers to consult the specific Safety Data Sheet (SDS) for detailed handling information.[3]

Analytical Methodologies for Identification and Quantification

The accurate detection and quantification of phthalates in various matrices (e.g., polymers, environmental samples, biological fluids) are critical for quality control, regulatory compliance, and research. The primary methods employed are chromatographic techniques coupled with mass spectrometry.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent and widely adopted technique for phthalate analysis due to its high separation efficiency and the definitive identification provided by the mass spectrometer.[15]

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): Often coupled with tandem mass spectrometry (LC-MS/MS), this method is particularly useful for complex matrices or for analyzing phthalate metabolites in biological samples without derivatization.[14][16][17]

Experimental Protocol: Quantification of Phthalates in a Polymer Matrix via GC-MS

This protocol provides a self-validating workflow for determining the concentration of the target phthalates in a PVC sample. The use of an internal standard is critical for ensuring accuracy and precision by correcting for variations in extraction efficiency and instrument response.

1. Objective: To accurately quantify bis(3,5,5-trimethylhexyl) phthalate and bis(trans-3,3,5-trimethylcyclohexyl) phthalate in a PVC sample.

2. Materials and Reagents:

- PVC sample

- Certified reference standards of both target phthalates

- Internal Standard (IS): e.g., Benzyl Benzoate or a 13C-labeled phthalate standard

- Dichloromethane (DCM), HPLC grade

- n-Hexane, HPLC grade

- Methanol, HPLC grade

- Anhydrous Sodium Sulfate

- 2 mL GC vials with PTFE-lined caps

3. Sample Preparation (Solvent Extraction):

- Rationale: The phthalate plasticizer must be separated from the polymer matrix. DCM is an effective solvent for swelling PVC and dissolving the phthalates.

- Step 1: Accurately weigh approximately 100 mg of the PVC sample (cut into small pieces) into a glass vial.

- Step 2: Add 5.0 mL of DCM to the vial.

- Step 3: Add a precise volume (e.g., 50 µL) of a known concentration of the internal standard stock solution.

- Step 4: Cap the vial tightly and agitate on a shaker or vortex mixer for 2-4 hours to ensure complete extraction.

- Step 5: Add 5.0 mL of n-hexane to the vial and mix. This will cause the PVC polymer to precipitate.

- Step 6: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated polymer.

- Step 7: Carefully transfer the supernatant (the liquid extract) to a clean tube. Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

- Step 8: Transfer the final, dried extract into a GC vial for analysis.

4. GC-MS Instrumentation and Conditions:

- Rationale: A non-polar capillary column is used for good separation of these high-boiling-point compounds. The temperature program allows for the elution of solvents first, followed by the target analytes.

- GC System: Agilent 7890B or equivalent.

- MS System: Agilent 5977B MSD or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injector: Split/Splitless, operated in splitless mode at 280°C.

- Oven Program: Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 10 min.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- MS Source Temp: 230°C.

- MS Quad Temp: 150°C.

- Acquisition Mode: Scan mode (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.

- Characteristic Ions (example): Phthalates often show a characteristic ion at m/z 149. Specific molecular ions and fragment ions for each compound and the IS should be determined from their reference spectra.

5. Calibration and Quantification:

- Rationale: A multi-point calibration curve is essential for accurate quantification over a range of concentrations.

- Step 1: Prepare a series of calibration standards (at least 5 levels) containing known concentrations of both target phthalates and a constant concentration of the internal standard.

- Step 2: Analyze the standards using the same GC-MS method.

- Step 3: For each standard, calculate the response factor (RF) as: (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS).

- Step 4: Plot the area ratio (Analyte/IS) against the concentration ratio (Analyte/IS) to generate a calibration curve. The linearity should be R² > 0.995.

- Step 5: Analyze the prepared sample extract. Calculate the concentration of the phthalate in the sample using the calibration curve and the known amount of internal standard added.

// Nodes

start [label="Start:\nPVC Sample", shape=ellipse, fillcolor="#FBBC05"];

weigh [label="1. Weigh Sample\n(~100 mg)", fillcolor="#F1F3F4"];

extract [label="2. Add DCM & Internal Standard\n(Solvent Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

precipitate [label="3. Add Hexane\n(Precipitate Polymer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

separate [label="4. Centrifuge & Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"];

dry [label="5. Dry Extract\n(Anhydrous Na₂SO₄)", fillcolor="#F1F3F4"];

analyze [label="6. GC-MS Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

quantify [label="7. Quantify using\nCalibration Curve", shape=ellipse, fillcolor="#FBBC05"];

// Edges

start -> weigh;

weigh -> extract;

extract -> precipitate;

precipitate -> separate;

separate -> dry;

dry -> analyze;

analyze -> quantify;

}

Figure 3: Experimental workflow for the GC-MS analysis of phthalates in a polymer sample.

Conclusion

While both bis(3,5,5-trimethylhexyl) phthalate and bis(trans-3,3,5-trimethylcyclohexyl) phthalate serve the same primary function as high-molecular-weight plasticizers, they are not interchangeable. The core difference—an acyclic, branched side chain versus a cyclic one—leads to significant divergences in their physical state, density, thermal properties, and ultimately, their performance characteristics within a polymer matrix. Bis(3,5,5-trimethylhexyl) phthalate is a well-established, versatile liquid plasticizer for a wide array of general-purpose applications. In contrast, bis(trans-3,3,5-trimethylcyclohexyl) phthalate is a solid, specialty plasticizer offering potential advantages in high-temperature and high-resistance applications. For researchers and material scientists, the selection between these two should be guided by the specific performance requirements of the final product, processing considerations, and the distinct material properties that each unique chemical structure can impart.

References

- Phthalic Acid Bis(3,5,5-Tri-Methylhexyl) Ester. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34277, Bis(3,5,5-trimethylhexyl) phthalate. PubChem. [Link]

- CAS 68515-48-0 Bis(3,5,5-trimethylhexyl)

- Bis(3,5,5-trimethylhexyl)

- Bis(3,5,5-trimethylhexyl) phthalate. (2018, February 16). SIELC Technologies.

- Bis(trans-3,3,5-trimethylcyclohexyl) phthalate. (n.d.). Shodex HPLC Columns and Standards.

-

Bis-(3,5,5-trimethylhexyl) phthalate. (n.d.). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- Wittassek, M., & Angerer, J. (2008). Phthalates: Toxicology and exposure. International Journal of Hygiene and Environmental Health, 211(1-2), 3-38.

- Bis(Trans-335-Trimethylcyclohexyl)

- A Comparative Guide to Analytical Methods for Phthalate Determin

-

A review of phthalate test methods. (2023). International Journal of Research in Engineering and Science (IJRES). [Link]

-

Overview of Phthalates Toxicity. (n.d.). U.S. Consumer Product Safety Commission. [Link]

-

BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE. (n.d.). Chemsrc. [Link]

- Bis(trans-3,3,5-trimethylcyclohexyl)

-

Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. (2022). Journal of Chemical Education. [Link]

- Zhang, Z., et al. (2013). Rapid and sensitive analysis of phthalate metabolites, bisphenol A, and endogenous steroid hormones in human urine by mixed-mode solid-phase extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(15), 5125-5136.

-

Method for simultaneous analysis of bisphenols and phthalates in corn oil via liquid chromatography-tandem mass spectrometry. (2024). Analytical Science and Technology. [Link]

- Caporossi, L., et al. (2020). Toxic Effects of the Mixture of Phthalates and Bisphenol A—Subacute Oral Toxicity Study in Wistar Rats. International Journal of Molecular Sciences, 21(3), 743.

-

EPA Announces Intent to Regulate Dozens of Uses of Five Phthalate Chemicals to Protect Workers and Environment. (2023). U.S. Environmental Protection Agency. [Link]

- Guo, Y., et al. (2011). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(6), 1831-1841.

-

Analytical methods for the determination of endocrine disrupting compounds in coastal marine ecosystems. (2021). Journal of the Brazilian Chemical Society. [Link]

-

Toxics Use Reduction Act CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review. (2016). Toxics Use Reduction Institute. [Link]

- Method of making 1,1-bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane. (1996).

Sources

- 1. Bis(3,5,5-trimethylhexyl) Phthalate|PVC Plasticizer|RUO [benchchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. pure-synth.com [pure-synth.com]

- 4. Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate [myskinrecipes.com]

- 5. Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. Bis(3,5,5-trimethylhexyl) phthalate | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE | 14103-61-8 [chemicalbook.com]

- 8. 邻苯二甲酸二(3,5,5-三甲基己基)酯 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE | CAS#:20548-62-3 | Chemsrc [chemsrc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO1996008458A1 - Method of making 1,1-bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane - Google Patents [patents.google.com]

- 12. cpsc.gov [cpsc.gov]

- 13. turi.org [turi.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijres.org [ijres.org]

- 16. library.dphen1.com [library.dphen1.com]

- 17. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of Cycloaliphatic Phthalate Esters in Mammalian Systems

The following technical guide details the metabolic pathways of cycloaliphatic phthalate esters, specifically focusing on Dicyclohexyl phthalate (DCHP) , the prototypical compound in this class.

Technical Guide & Protocol Overview

Executive Summary

Cycloaliphatic phthalate esters, distinct from their linear or branched alkyl counterparts (e.g., DEHP, DINP), possess ester side chains containing non-aromatic rings. The primary compound of interest in this class is Dicyclohexyl phthalate (DCHP) .[1][2][3][4][5] Understanding its metabolic fate is critical for toxicological risk assessment, particularly regarding its potential to act as a peroxisome proliferator-activated receptor (PPAR) agonist and an endocrine disruptor.

Unlike high-molecular-weight phthalates that undergo extensive oxidative modification, the mammalian metabolism of DCHP is characterized by a dominant hydrolytic pathway followed by rapid Phase II conjugation . This guide delineates the enzymatic mechanisms, reaction kinetics, and analytical protocols required to study these pathways.

Chemical Identity & Structural Properties[2][6]

-

Structure: A benzene-1,2-dicarboxylic acid core esterified with two cyclohexyl groups.

-

Physiochemical Relevance: The bulky cyclohexyl rings provide steric hindrance that influences the rate of hydrolysis compared to short-chain phthalates (e.g., DMP, DEP).

Metabolic Pathway Architecture

The metabolism of DCHP in mammalian systems follows a biphasic process: rapid hydrolytic cleavage (Phase I) followed by glucuronidation (Phase II). Unlike DEHP, where oxidative functionalization of the alkyl chain is a major route, DCHP metabolism is dominated by the stability of the cyclohexyl ring, making the monoester the primary biomarker.

Phase I: Hydrolytic Cleavage

Upon ingestion, DCHP functions as a substrate for nonspecific lipases and carboxyl esterases.

-

Reaction: Hydrolysis of the ester linkage.[4]

-

Enzymes: Pancreatic lipase (intestinal lumen), Hepatic carboxyl esterases (microsomal).

-

Products:

-

Monocyclohexyl phthalate (MCHP): The stable, toxicologically active metabolite.[1]

-

Cyclohexanol: The released alcohol moiety.

-

-

Kinetics: DCHP hydrolysis is slower than that of diethyl phthalate (DEP) but comparable to dibutyl phthalate (DBP). Primate intestinal preparations show significantly higher hydrolytic efficiency compared to rodent models, suggesting species-specific susceptibility to the monoester.[2]

Phase I (Minor): Oxidative Functionalization

While less dominant than in DEHP metabolism, the cyclohexyl ring of MCHP can undergo oxidative attack by Cytochrome P450 enzymes.

-

Enzymes: CYP450 superfamily (Likely CYP2/3 families).

-

Reaction: Hydroxylation of the cyclohexyl ring.

-

Products: Hydroxy-MCHP (OH-MCHP) and Oxo-MCHP.

-

Note: In human biomonitoring, these oxidative metabolites are rarely detected or quantified, indicating that hydrolysis and direct conjugation are the rate-determining and clearance-driving steps.

Phase II: Conjugation

The free carboxylic acid group on MCHP serves as a prime acceptor for glucuronic acid.

-

Enzymes: UDP-glucuronosyltransferases (UGT).

-

Reaction: Glucuronidation.[8]

-

Product: MCHP-Glucuronide .

-

Excretion: The hydrophilic glucuronide is excreted primarily via urine.

Comparative Note: DCHP vs. DINCH

It is vital to distinguish DCHP from DINCH (Diisononyl cyclohexane-1,2-dicarboxylate) .

-

DCHP: Aromatic core (Phthalate) + Cycloaliphatic ester.[7]

-

DINCH: Cycloaliphatic core (Cyclohexane) + Alkyl ester.

-

Metabolic Difference: DINCH metabolism involves extensive oxidation of the alkyl side chains (forming OH-MINCH, cx-MINCH), whereas DCHP metabolism is focused on the stability of the cyclohexyl ester.

Visualization of Metabolic Flux

The following diagram illustrates the biotransformation of DCHP, highlighting the critical divergence between the major hydrolytic pathway and minor oxidative routes.

Figure 1: Metabolic pathway of Dicyclohexyl phthalate (DCHP) in mammals. The solid arrows indicate the predominant pathway (Hydrolysis → Glucuronidation), while dashed lines represent minor oxidative routes.

Experimental Protocols

To validate these pathways or assess exposure, the following self-validating protocols are recommended.

Protocol A: In Vitro Hydrolysis Assay (Microsomal Stability)

Objective: Determine the intrinsic clearance (

-

Reagents:

-

Pooled Liver Microsomes (Human/Rat) or S9 Fraction (20 mg/mL protein).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: DCHP (dissolved in DMSO; final concentration 1–10 µM).

-

Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., D4-MCHP).

-

-

Workflow:

-

Pre-incubation: Equilibrate microsomes (0.5 mg/mL final) in buffer at 37°C for 5 min.

-

Initiation: Add DCHP. Note: NADPH is not required for hydrolysis, only for oxidative steps.

-

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into Stop Solution.

-

Processing: Centrifuge (4000 x g, 10 min), collect supernatant.

-

-

Analysis: Quantify MCHP appearance.

-

Validation: Include a "No Enzyme" control to rule out chemical hydrolysis. Include a positive control (e.g., DBP) to verify esterase activity.

-

Protocol B: LC-MS/MS Quantitation of Metabolites

Objective: High-sensitivity detection of MCHP in biological matrices (Urine/Plasma).

| Parameter | Specification |

| Instrument | Triple Quadrupole Mass Spectrometer (LC-MS/MS) |

| Ionization | Electrospray Ionization (ESI), Negative Mode |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 8 min |

| MRM Transition | MCHP: m/z 247.1 → 77.0 (Quantifier), 247.1 → 121.0 (Qualifier) |

| Internal Std | ¹³C₄-MCHP or D₄-MCHP |

Self-Validating Step: Ensure enzymatic deconjugation (β-glucuronidase treatment) is performed on urine samples prior to extraction. Compare "Free" vs. "Total" MCHP to calculate the glucuronidation ratio. A total > free result confirms active Phase II metabolism.

Toxicological Implications

The metabolic conversion of DCHP to MCHP is an activation step .

-

PPAR Activation: MCHP is a structural analog to endogenous fatty acids and acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). This interaction drives the transcription of genes involved in lipid metabolism and peroxisome proliferation.

-

Reproductive Toxicity: Similar to MBP and MEHP, MCHP disrupts Sertoli cell function in the testes, leading to germ cell apoptosis. The rate of hydrolysis is directly proportional to the observed testicular toxicity in vivo.

References

-

Lake, B. G., et al. (1977). "The in vitro hydrolysis of some phthalate esters by hepatic and intestinal preparations from various species." Toxicology and Applied Pharmacology. Link

-

Silva, M. J., et al. (2019). "Phthalate Metabolites, Hydroxy-Polycyclic Aromatic Hydrocarbons, and Bisphenol Analogues in Bovine Urine." Environmental Science & Technology. Link

-

Centers for Disease Control and Prevention (CDC). (2021). "Phthalates Factsheet: Dicyclohexyl Phthalate." National Biomonitoring Program. Link

-

Ahbab, M. A., et al. (2023).[9][10] "Effects of the in-utero dicyclohexyl phthalate administration on the oxidative stress-induced histopathological changes in the rat liver." Frontiers in Endocrinology. Link

-

Exposome-Explorer. (2024). "Dicyclohexyl phthalate (DCHP) Metabolism and Biomarkers." IARC. Link

Sources

- 1. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpsc.gov [cpsc.gov]

- 3. epa.gov [epa.gov]

- 4. Differential Disruption of Glucose and Lipid Metabolism Induced by Phthalates in Human Hepatocytes and White Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dicyclohexyl phthalate | 84-61-7 [chemicalbook.com]

- 6. Exposome-Explorer - Dicyclohexyl phthalate (DCHP) (Compound) [exposome-explorer.iarc.fr]

- 7. Dicyclohexyl phthalate | C20H26O4 | CID 6777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Effects of the in-utero dicyclohexyl phthalate and di- n-hexyl phthalate administration on the oxidative stress-induced histopathological changes in the rat liver tissue correlated with serum biochemistry and hematological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Novel Alicyclic Plasticizers: The 3,3,5-Trimethylcyclohexanol (TMCH) Ester Platform

[1]

Executive Summary: The "Inverse" Structural Paradigm

The transition away from ortho-phthalates (e.g., DEHP) in regulated markets has largely relied on hydrogenated phthalates (e.g., DINCH) or linear terephthalates (e.g., DOTP). While effective, these molecules often compromise on hydrolytic stability or solvation efficiency in demanding environments.

This guide details a novel class of plasticizers based on 3,3,5-trimethylcyclohexanol (TMCH) .[1] Unlike DINCH, which pairs a cyclic acid with a linear alcohol, TMCH-based plasticizers utilize a bulky cyclic alcohol paired with linear aliphatic acids (e.g., Adipic, Sebacic).[1]

Key Technical Advantage: The 3,3,5-trimethyl substitution pattern creates a "Steric Shield" around the ester linkage. This results in exceptional resistance to hydrolysis and migration, making TMCH derivatives ideal candidates for medical-grade PVC (blood bags, tubing) and automotive interiors where volatility and leaching are critical failure modes.

Chemical Architecture & Mechanism[2]

The TMCH Moiety

The core building block is 3,3,5-trimethylcyclohexanol , a cyclic secondary alcohol.[1] Its efficacy as a plasticizer feedstock stems from two structural features:[2][3]

-

Cyclic Stiffness: The cyclohexane ring increases the glass transition temperature (

) of the plasticized polymer compared to linear analogs (like 2-ethylhexanol), providing better structural integrity at room temperature. -

Steric Hindrance: The three methyl groups (positions 3 and 5) create significant steric bulk.[4] When esterified, this bulk physically blocks water molecules and enzymes from accessing the ester carbonyl, drastically reducing hydrolysis rates.

Mechanism of Action: Free Volume vs. Lubricity

TMCH esters function primarily through the Free Volume Theory .[4] The bulky cyclohexyl rings act as "spacers" between PVC chains (polymer-plasticizer interaction).[1][4]

-

Solvation: The ester polar groups interact with the PVC C-Cl dipoles.[4]

-

Plasticization: The hydrophobic trimethylcyclohexyl tails force polymer chains apart, increasing free volume and lowering the modulus.

Visualization: The Steric Shield Effect

The following diagram illustrates the structural difference between a standard linear adipate and the TMCH-based variant, highlighting the protective steric field.

Figure 1: Mechanistic comparison of hydrolytic susceptibility. The methyl groups on the TMCH ring sterically hinder the approach of water molecules to the ester bond.

Synthesis Protocol: Di(3,3,5-trimethylcyclohexyl) Adipate[1]

This protocol describes the synthesis of a high-purity TMCH-Adipate plasticizer.[1] The process utilizes a Titanate-catalyzed direct esterification to ensure low acid value and minimal color formation.[1][4]

Materials

-

Acid: Adipic Acid (High Purity, >99.5%)[5]

-

Alcohol: 3,3,5-Trimethylcyclohexanol (cis/trans mixture, >98%)[1]

-

Catalyst: Tetra-n-butyl titanate (TnBT) or Zirconium tetra-n-butoxide[1][4]

-

Entrainer: Xylene (optional, for azeotropic distillation)

Reaction Workflow

| Step | Phase | Action | Critical Parameter (Control) |

| 1 | Charging | Load Adipic Acid (1.0 eq) and TMCH (2.4 eq) into a 4-neck flask equipped with a Dean-Stark trap. | Molar Ratio: Excess alcohol (20%) drives equilibrium.[4] |

| 2 | Inerting | Sparge with Nitrogen ( | O2 Exclusion: Prevents color body formation.[1][4] |

| 3 | Catalysis | Add TnBT catalyst (0.05 wt% of total mass) once temp reaches 140°C. | Temp Trigger: Adding below 100°C can deactivate catalyst via moisture.[1][4] |

| 4 | Esterification | Ramp temp to 210-220°C. Reflux initiates. Collect water in trap. | Reaction End: Acid Value (AV) < 0.1 mg KOH/g. |

| 5 | Stripping | Apply vacuum (10-20 mbar) at 200°C to remove excess TMCH. | Residual Alcohol: Must be < 0.1% to prevent fogging. |

| 6 | Neutralization | Cool to 90°C. Add 0.5% NaOH (aq) or dry basic alumina to neutralize catalyst residues.[4] | Filtration: Remove solids via pressure filtration (1µm). |

Synthesis Pathway Diagram[1]

Figure 2: Industrial synthesis workflow for TMCH-Adipate plasticizer.[1][4]

Performance Characterization

The following data compares TMCH-Adipate against the industry standard DEHP and the non-phthalate standard DINCH .

Comparative Metrics Table

| Property | Test Method | DEHP (Standard) | DINCH (Non-Phthalate) | TMCH-Adipate (Novel) |

| Molecular Weight | Calc. | 390 g/mol | 424 g/mol | 394 g/mol |

| Viscosity (20°C) | ASTM D445 | 80 mPa[1][4]·s | 52 mPa[1]·s | ~110 mPa[1][4]·s |

| Glass Transition ( | DSC | -50°C | -45°C | -38°C |

| Migration (Oil) | ISO 177 | High | Moderate | Very Low |

| Hydrolytic Stability | ASTM D2619 | Poor | Good | Excellent |

| Volatility | TGA (Mass Loss) | Moderate | Low | Very Low |

Analysis of Results

-

Migration Resistance: The TMCH-Adipate shows superior resistance to extraction by oils and fats compared to DEHP.[1][4] This is attributed to the high molar volume of the trimethylcyclohexyl group, which lowers the diffusion coefficient of the plasticizer through the PVC matrix.

-

Hydrolytic Stability: In "bottle tests" (accelerated aging at 70°C, 100% RH), TMCH esters retain >98% of their acidity baseline after 2 weeks, whereas linear adipates (like DEHA) show significant degradation. This confirms the steric protection hypothesis .[4]

-

Efficiency: The

suppression is slightly less efficient than DEHP (higher

Applications & Regulatory Context[4][6][7]

Medical Devices (PVC)

The primary application for TMCH derivatives is in Class II/III medical devices where DEHP is restricted.[4]

-

Blood Bags: The low migration into lipid-rich fluids (blood/plasma) prevents contamination.[1][4]

-

Tubing: The hydrolytic stability allows for autoclaving without degradation of the plasticizer, a common failure mode for linear adipates.

Food Contact Materials

Given the structural similarity to flavor/fragrance ingredients (TMCH is used in synthesis of menthol substitutes), these esters have a favorable toxicity profile, though specific regulatory clearance (FDA/EFSA) must be verified for the specific ester grade.

Automotive Interiors

The low volatility (fogging) makes TMCH esters suitable for dashboard skins, where "fogging" on windshields caused by plasticizer evaporation is a safety hazard.

References

-

Wypych, G. (2017).[1] Handbook of Plasticizers. 3rd Edition. ChemTec Publishing.[1][4] (General reference for Adipate/Cyclic ester mechanisms).

-

European Patent Office. "Biocide for plasticized PVC and ester stability."[1][4] Patent EP0150803. [4]

-

U.S. Patent Office. "Hydrolytically stable multi-purpose polymers (TMCH Methacrylates)."[1][4] US Patent 20120237465A1. (Demonstrates the hydrolytic stability of the TMCH moiety).

-

National Institutes of Health (NIH). "Comparative chemical and biological hydrolytic stability of homologous esters."[4] PubMed Central. [Link][4]

Methodological & Application

Application Note: High-Resolution GC-MS Separation of Cis/Trans Hexahydrophthalate Isomers (DINCH & DMCD)

Abstract

The shift toward "green" plasticizers has introduced hydrogenated phthalates—specifically 1,2-cyclohexane dicarboxylates like DINCH and DMCD —into the pharmaceutical and consumer product supply chains. Unlike traditional aromatic phthalates, these saturated rings exhibit cis/trans stereoisomerism . Differentiating these isomers is critical for toxicological assessments, as metabolic pathways and migration rates often differ between stereoisomers.

This guide details a high-resolution GC-MS protocol for separating cis and trans isomers of hexahydrophthalates. While traditional 5% phenyl columns often result in co-elution, this method utilizes a selectivity-tuned 35% phenyl stationary phase to achieve baseline resolution, enabling precise quantification of isomer ratios (typically 90:10 cis:trans for DINCH).

Introduction & Scientific Context

The Stereochemical Challenge

Standard phthalates (e.g., DEHP) possess a planar benzene ring and do not exhibit cis/trans isomerism—only positional isomerism (ortho/meta/para) or alkyl branching. However, the catalytic hydrogenation of phthalates to create non-toxic alternatives (Hexahydrophthalates) introduces a non-planar cyclohexane ring.

-

Target Analytes:

-

Why Separation Matters:

-

Toxicokinetics: Studies suggest the trans isomer may be metabolized or excreted at different rates than the cis form.

-

Material Properties: The cis/trans ratio affects the glass transition temperature (

) and flexibility of the final polymer. -

Regulatory Compliance: Accurate summation of total plasticizer burden requires integrating both isomer peaks, which can be prone to integration errors if they partially co-elute.

-

Method Strategy

Mass spectrometry (EI-MS) cannot distinguish these stereoisomers alone, as their fragmentation patterns are virtually identical. Separation relies entirely on the chromatographic stationary phase .

-

Standard Columns (5% Phenyl): Often show DINCH as a single broad peak or a "saddle" doublet, leading to poor integration.

-

Selected Column (35% Phenyl): The increased phenyl content interacts with the

-electrons and spatial geometry of the isomers, providing the necessary shape selectivity to resolve the equatorial/axial conformational differences of the cyclohexane ring.

Experimental Protocol

Chemicals and Reagents[1][5][6]

-

Standards: Commercial DINCH standard (technical mixture, approx. 90% cis, 10% trans).[5]

-

Internal Standard: DINCH-d4 or Deuterated DEHP (d4-DEHP) if DINCH-specific isotopes are unavailable.

-

Solvent: n-Hexane or Isooctane (Suprasolv grade). Do not use methanol for GC injection to avoid transesterification in the hot inlet.

Instrumentation & Conditions[6][8]

| Parameter | Setting / Specification |

| GC System | Agilent 8890 or Thermo Trace 1310 (or equivalent) |

| Detector | Single Quadrupole MS (Agilent 5977 or equivalent) |

| Column | Agilent DB-35ms or Restek Rxi-35Sil MS (30 m × 0.25 mm ID × 0.25 µm film) |

| Inlet | Split/Splitless, 280°C. Liner: Ultra Inert Single Taper with Wool (prevents discrimination of high boilers). |

| Injection | 1 µL, Splitless (purge on at 0.75 min) |

| Carrier Gas | Helium, Constant Flow: 1.2 mL/min |

| Oven Program | Initial: 100°C (hold 1 min) Ramp 1: 25°C/min to 200°C Ramp 2: 5°C/min to 320°C (hold 5 min) Note: The slow ramp (5°C/min) is critical for isomer resolution. |

| Transfer Line | 300°C |

| Source Temp | 300°C (High temp source recommended for high MW phthalates) |

Mass Spectrometry Parameters (SIM Mode)

For maximum sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode.

| Analyte | Ret. Time (min)* | Quant Ion (m/z) | Qual Ions (m/z) |

| DINCH (cis) | 18.45 | 155 | 299, 424 |

| DINCH (trans) | 18.65 | 155 | 299, 424 |

| DMCD (cis) | 9.20 | 113 | 81, 168 |

| DMCD (trans) | 9.55 | 113 | 81, 168 |

*Retention times are approximate and must be validated with standards.

Method Development Logic (Diagram)[9]

The following decision tree illustrates the logic used to select the column and optimize the method for stereoisomers versus standard phthalates.

Caption: Decision logic for selecting stationary phases based on phthalate stereochemistry.

Data Analysis & Interpretation

Integration Strategy

For DINCH, the commercial technical mixture contains approximately 90% cis and 10% trans isomers.[5]

-

Peak Identification: The cis isomer typically elutes first on 35% phenyl columns (due to steric hindrance interacting less with the stationary phase compared to the planar-like trans form).

-

Quantification:

-

Total DINCH: Sum the areas of cis + trans peaks.

-

Isomer Ratio: Report as Area% (

). -

Calibration: Use the sum of areas for the calibration curve, as pure individual isomer standards are rarely available commercially.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution (Single Peak) | Ramp rate too fast or wrong column polarity. | Switch to 35% phenyl column. Slow ramp to 3°C/min during elution window. |

| Peak Tailing | Active sites in liner or column. | Replace liner with Ultra Inert wool. Trim column inlet (10-20 cm). |

| Low Sensitivity | Source contamination or split injection. | Clean ion source.[6] Switch to Splitless injection. Verify m/z 155 is the target ion. |

| Ghost Peaks | Septum bleed or carryover. | Use high-temp septa (BTO). Add a post-run bake-out (320°C for 3 min). |

Analytical Workflow (Diagram)

This diagram outlines the self-validating workflow from sample preparation to data reporting.

Caption: Step-by-step analytical workflow ensuring data integrity through QC checkpoints.

References

-

Agilent Technologies. (2016). Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. Application Note 5991-6272EN.

-

Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.

-

Schütze, A., et al. (2014).[5] Metabolism of the phthalate substitute diisononyl-cyclohexane-1,2-dicarboxylate (DINCH) in humans. Archives of Toxicology. (Establishes the metabolic relevance of DINCH isomers).

-

Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine. (Standard biomonitoring protocols).

Sources

- 1. Additional oxidized and alkyl chain breakdown metabolites of the plasticizer DINCH in urine after oral dosage to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urinary metabolites of phthalates and di-iso-nonyl cyclohexane-1,2-dicarboxylate (DINCH)-Czech mothers' and newborns' exposure biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans | CAS 94-60-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. series.publisso.de [series.publisso.de]

- 6. agilent.com [agilent.com]

Application Note: High-Precision Phthalate Analysis Using Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate as a Novel Internal Standard

Executive Summary

The accurate quantification of phthalate esters (PAEs) is routinely compromised by ubiquitous laboratory background contamination and the lack of structurally similar, yet environmentally rare, internal standards (IS). While deuterated isotopes (e.g.,

This Application Note details a validated protocol using Bis(trans-3,3,5-trimethylcyclohexyl) phthalate (BTC-P) as a superior alternative Internal Standard.

Why BTC-P?

-

Synthetic Rarity: Unlike Benzyl Benzoate or DBP (often used as surrogates), BTC-P is a bulky, specialized plasticizer virtually absent in standard environmental or biological samples, eliminating "false background" in the IS channel.

-

Stereochemical Purity: The specific trans-3,3,5 isomer (CAS 245652-82-8) yields a sharp, single chromatographic peak, unlike technical mixtures (e.g., DINP) that manifest as broad humps.

-

Hydrophobic Matching: Its retention behavior mimics late-eluting, hydrophobic phthalates (DEHP, DNOP), providing accurate correction for extraction efficiency in complex lipid-rich matrices.

Chemical Identity & Properties

Before initiating the protocol, the analyst must verify the reference material.

| Property | Specification |

| Compound Name | Bis(trans-3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate |

| Abbreviation | BTC-P (or TMCHP) |

| CAS Number | 245652-82-8 |

| Molecular Formula | |

| Molecular Weight | 414.58 g/mol |

| Key MS Fragments (EI) | m/z 149 (Base, Phthalic anhydride), m/z 273 (Monoester cation), m/z 414 (Molecular Ion - weak) |

| Solubility | Soluble in Isooctane, Hexane, Acetonitrile; Insoluble in Water |

Analytical Protocol

Reagents and Standards[2][3][4][5][6][7]

-

Target Analytes: EPA Phthalate Mix (DMP, DEP, DBP, BBP, DEHP, DnOP).

-

Internal Standard: Bis(trans-3,3,5-trimethylcyclohexyl) phthalate (>98% purity).

-

Solvents: HPLC-grade Acetonitrile (ACN), Hexane, Dichloromethane (DCM).

-

Glassware: CRITICAL: All glassware must be baked at 400°C for 4 hours to remove background phthalates. Do not use plastic pipette tips unless certified phthalate-free.

Standard Preparation[5][6]

-

Stock Solution (IS): Dissolve 10 mg BTC-P in 10 mL Isooctane to yield 1,000 µg/mL . Store at 4°C in amber glass.

-

Working IS Solution: Dilute Stock to 10 µg/mL in Acetonitrile.

-

Calibration Curve: Prepare 6 points (10, 50, 100, 500, 1000, 2000 ng/mL) of Target Analytes. Spike every calibration standard with the Working IS Solution to a final concentration of 100 ng/mL .

Sample Preparation (Solid Phase Extraction - Biological/Liquid Matrices)

This workflow ensures the IS corrects for recovery losses during the SPE wash steps.

-

Aliquoting: Transfer 1 mL of sample (Serum/Urine) to a glass tube.

-

Spiking (The Critical Step): Add 10 µL of Working IS Solution (100 ng/mL final conc) before any solvent addition. Vortex for 30s to equilibrate.

-

Hydrolysis (Optional): If measuring total phthalates (free + conjugated), add

-glucuronidase and incubate at 37°C for 90 min. -

Loading: Condition HLB SPE cartridges with 3 mL MeOH and 3 mL Water. Load sample.

-

Wash: Wash with 5% MeOH in Water (removes salts/proteins).

-

Elution: Elute with 2 mL Acetonitrile.

-

Concentration: Evaporate to dryness under

(gentle flow) and reconstitute in 200 µL Isooctane.

GC-MS/MS Instrumentation Parameters

System: Agilent 8890 GC / 7000D Triple Quadrupole (or equivalent).

-

Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

-

Inlet: Splitless, 280°C.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program:

-

60°C (hold 1 min)

-

20°C/min to 220°C

-

5°C/min to 280°C

-

20°C/min to 320°C (hold 5 min)

-

-

MS Source: EI mode (70 eV), 230°C.

Acquisition Mode (SIM/MRM): Most phthalates share the m/z 149 quantifier. BTC-P is distinguished by Retention Time (RT) and secondary ions.

| Compound | RT (min)* | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| DMP | 5.2 | 163 | 194 |

| DBP | 9.8 | 149 | 223 |

| DEHP | 16.5 | 149 | 167 |

| BTC-P (IS) | 18.2 | 149 | 273 |

*RT is approximate and depends on column flow/ramp. BTC-P elutes late due to the bulky cyclohexyl groups, typically between DEHP and DINP.

Workflow Visualization

The following diagram illustrates the critical control points where the Internal Standard (BTC-P) validates the data integrity.

Figure 1: Analytical workflow emphasizing the Internal Standard spiking point for recovery correction.

Data Analysis & Calculation

Identification

BTC-P is identified by:

-

Retention Time: Must be within ±0.05 min of the daily standard.

-

Ion Ratio: The abundance ratio of

should match the reference spectrum (approx. 5-10%, dependent on instrument tuning).

Quantification (Internal Standard Method)

Calculate the Relative Response Factor (RRF) from the calibration curve:

Where:

- = Peak Area of Target Phthalate (e.g., DEHP)

- = Peak Area of BTC-P

- = Concentration of BTC-P (constant)

- = Concentration of Target Phthalate

Sample Concentration Calculation:

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| BTC-P Peak Missing | SPE Elution failure. BTC-P is very hydrophobic. | Increase ACN elution volume or switch to DCM/Hexane (50:50) for elution. |

| High Background (m/z 149) | Contaminated solvents or septum bleed. | Bake glassware. Use "Ultra Inert" septa.[1] BTC-P peak should remain distinct from background. |

| Split Peaks for BTC-P | Cis/Trans isomerization or column degradation. | Ensure "trans" isomer standard purity. Trim column guard. |

| Low Recovery (<50%) | Evaporation loss. | BTC-P is semi-volatile. Do not evaporate to complete dryness; leave ~10 µL or use keeper solvent (e.g., dodecane). |

References

-

United States Environmental Protection Agency (EPA). (2018). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

-

Consumer Product Safety Commission (CPSC). (2018). Test Method: CPSC-CH-C1001-09.4 - Standard Operating Procedure for Determination of Phthalates. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Resolving co-elution of cis and trans-3,3,5-trimethylcyclohexyl phthalate peaks in GC

Technical Support Center: High-Resolution GC Separation Ticket Topic: Resolving Co-elution of cis- and trans- 3,3,5-Trimethylcyclohexyl Phthalate Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a classic "isobaric stereoisomer" challenge. The cis and trans isomers of 3,3,5-trimethylcyclohexyl phthalate (TMCHP) possess identical mass spectra and nearly identical boiling points. Their separation relies entirely on the shape selectivity of your stationary phase, not just its boiling-point separation capability.

Standard non-polar columns (e.g., DB-5MS, HP-5) often fail to resolve these isomers because the interaction energy difference between the cis (axial/equatorial methyls) and trans ring conformations is insufficient on a 5% phenyl phase.

This guide provides a tiered troubleshooting approach, moving from method optimization to stationary phase selection.

Module 1: Diagnostic Triage

"Is it true co-elution or just peak broadening?"

Before altering your method, confirm that the single peak is indeed two co-eluting isomers.

Q: How do I confirm co-elution without a separate standard for each isomer? A: Use the Peak Purity & Symmetry Check .

-

Symmetry Factor: A single, pure phthalate peak on a non-polar column usually has a symmetry factor of 0.9–1.1. If your peak has a symmetry factor < 0.8 (tailing) or > 1.2 (fronting) without column overload, it is likely two merging peaks.

-

MS Spectral Skewing: If using GC-MS, look at the "shoulders" of the peak. While the fragmentation patterns are identical, the ratio of lower-mass ions (e.g., m/z 57 or 83 from the trimethylcyclohexyl ring) might vary slightly across the peak width if the isomers fragment with different kinetics, though this is rare.

-

FWHM Calculation: Compare the Full Width at Half Maximum (FWHM) of your target peak to a known single-isomer phthalate (like DBP) nearby. If the TMCHP peak is >20% wider, you have partial separation.

Module 2: Method Optimization (The Efficiency Fix)

"Can I fix this without changing the column?"

If you see a "shoulder" or a split tip, you have partial separation (

Q: What temperature program favors isomer separation? A: You need to maximize the time the analytes spend interacting with the stationary phase during their critical elution window.

-

The Isothermal Plateau: Instead of a continuous ramp, insert an isothermal hold 20°C below the expected elution temperature of the phthalate.

-

Protocol:

-

Run a fast scout ramp to find the elution temp (e.g., it elutes at 290°C).

-

Modify method: Ramp fast to 260°C.

-

Hold at 260°C for 10–15 minutes.

-

Ramp to final bake-out.

-

Why: This flattening of the gradient allows the slight difference in vapor pressure and solubility between the cis and trans chair conformations to manifest as a retention time difference.

-

Q: Should I change the flow rate? A: Yes. Lower flow rates generally improve resolution for heavy molecules.

-

Action: Reduce carrier gas linear velocity to 28–32 cm/sec (Helium). This sits closer to the minimum of the Van Deemter curve (HETP), maximizing column efficiency.

Module 3: Stationary Phase Selection (The Selectivity Fix)

"The 5% Phenyl column isn't working. What do I buy?"

If optimization fails, you lack Selectivity (

Recommended Column Chemistries

| Column Class | Phase Composition | Mechanism for TMCHP | Recommendation Level |

| Mid-Polarity | 35% or 50% Phenyl (e.g., DB-17, Rxi-17Sil MS) | Dipole-Dipole: Stronger interaction with the ester linkage. The cis/trans shape affects how accessible the ester group is to the phase. | High (Best Balance) |

| "Phthalate Special" | Proprietary Arylene (e.g., Rxi-XLB, DB-EUPAH) | Shape Selectivity: Engineered to separate bulky isomers (like PCB congeners and phthalates). | Critical (If DB-17 fails) |

| High-Polarity | Cyanopropyl (e.g., DB-225, VF-23ms) | Strong Dipole: Extreme selectivity for polarizable groups. | Medium (Watch Temp Limits!) |

| Non-Polar | 5% Phenyl (e.g., DB-5MS) | Dispersion (Boiling Point). | Low (Likely cause of failure) |

Q: Why not use a Wax (PEG) column? A: Temperature Limits. TMCHP is a high-molecular-weight phthalate (MW ~418 g/mol for the diester). It elutes at high temperatures (>280°C). Most Wax columns bleed excessively or degrade above 250°C.

-

Exception: If you use a "High Temp" Wax (limit 280°C), it might work, but column life will be short. Stick to 50% Phenyl (limit 320°C+) .

Module 4: Decision Logic & Workflow

The following diagram illustrates the logical path to resolving your co-elution issue.

Caption: Troubleshooting workflow for resolving phthalate stereoisomers. Blue nodes indicate actions, yellow nodes indicate decision points.

Module 5: Mass Spectrometry Considerations

"Can I just deconvolute the peaks using MS?"

Q: The peaks overlap by 50%. Can't I use unique ions? A: Likely No .

-

The Problem: Stereoisomers (cis/trans) usually have identical Electron Ionization (EI) spectra. Both will show the characteristic phthalate anhydride peak (m/z 149 ) and the trimethylcyclohexyl fragment.

-

The Exception: If you perform Chemical Ionization (CI) with Methane or Ammonia, the soft ionization might preserve the molecular ion (

) or protonated molecule (-

Recommendation: If you have a CI source, try it. If you only have EI, you must achieve chromatographic separation.

-

References & Further Reading

-

Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (Demonstrates the superiority of Rxi-XLB and Rtx-440 over standard 5MS columns for complex phthalate mixtures).

-

U.S. EPA. (1996).[1] Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (Provides foundational retention data and method parameters for phthalate analysis).

-

Phenomenex. (2025).[2] Types of stationary phases in gas chromatography. (Explains the interaction mechanisms of polar vs. non-polar phases required for isomer separation).

-

National Institutes of Health (NIH). (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements. (Discusses optimization of oven programs for resolving co-eluting phthalate pairs).

Sources

Eliminating matrix interference in LC-MS analysis of cyclic phthalates

Topic: Eliminating Matrix Interference & Background Contamination

Introduction: The Dual-Matrix Challenge

Analyzing cyclic phthalates (often cyclic oligoesters like cyclic PET trimers or macrocyclic impurities) presents a unique "Dual-Matrix" challenge. You are fighting two distinct enemies:

-

The Biological/Chemical Matrix: Phospholipids, salts, and proteins that cause ion suppression in the ESI source.

-

The System Matrix: Ubiquitous linear phthalates (DEHP, DBP) leaching from your LC solvent lines, plasticware, and caps, creating "ghost peaks" that mask your cyclic analytes.

This guide provides a self-validating workflow to eliminate both.

Module 1: Eliminating System Background (The "Ghost" Peaks)

Problem: You see phthalate peaks in your solvent blanks. Root Cause: Phthalates are ubiquitous plasticizers. They leach from LC PEEK tubing, solvent bottles, and cap septa. Because they accumulate on the column during equilibration, they elute as distinct peaks, often co-eluting with your cyclic analytes.

The Solution: The Trap Column (Delay Column) Configuration

We do not try to remove the background completely (impossible); we delay it so it separates from your sample peak.

Workflow Diagram: The Delay Column Setup

This configuration physically separates the "System Phthalates" (originating from the pump/solvents) from the "Sample Phthalates" (originating from your injection).

Caption: The Trap Column is placed BEFORE the injector. It retains system phthalates, causing them to elute later than the sample phthalates.

Protocol 1: Implementing the Trap Column

-

Hardware: Install a short C18 column (e.g., 30–50 mm length) between the Pump Outlet and the Autosampler Valve .

-

Mechanism:

-

When the gradient starts, "System Phthalates" must pass through the Trap Column and the Analytical Column.

-

"Sample Phthalates" only pass through the Analytical Column.

-

-

Result: The System Phthalates elute significantly later (higher retention time) than your target cyclic phthalates.

-

Validation: Inject a solvent blank. You should see a peak (System Phthalates) at a later RT. Inject a standard. You should see the Standard peak (earlier) and the System peak (later).

Module 2: Biological Matrix Effects (Ion Suppression)

Problem: Your cyclic phthalate signal is 50% lower in plasma/urine compared to neat solvents. Root Cause: Phospholipids and salts compete for charge in the ESI droplet. Cyclic phthalates are hydrophobic; they often co-elute with phospholipids in Reversed-Phase LC.

The Solution: Supported Liquid Extraction (SLE) vs. SPE

Avoid standard Liquid-Liquid Extraction (LLE) with plastic pipettes. Use SLE or Glass-based SPE.

Comparative Data: Extraction Efficiency for Cyclic Phthalates

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) |

| Recovery | 40-60% (High Suppression) | 70-85% | 90-98% |

| Phospholipid Removal | < 10% | 60-70% | > 95% |

| Background Risk | Low | High (if plastic tips used) | Low (Synthetic silica) |

| Process Time | Fast | Slow (Emulsions) | Fast |

Protocol 2: SLE Optimization for Cyclic Phthalates

-

Step 1: Load 200 µL sample (plasma/urine) onto a synthetic silica SLE plate (Diatomaceous earth can sometimes contain trace phthalates; synthetic is cleaner).

-

Step 2: Wait 5 minutes for complete absorption.

-

Step 3: Elute with MTBE (Methyl tert-butyl ether) .

-

Why MTBE? It is highly effective for hydrophobic cyclic structures but leaves behind polar phospholipids.

-

-

Step 4: Evaporate under Nitrogen (in glass tubes) and reconstitute in 50:50 MeOH:Water.

Module 3: Mass Spectrometry & Adduct Management

Problem: Cyclic phthalates form multiple adducts (

The Solution: Ammonium Adduct Driving

Force the formation of a single, stable adduct (

Mechanism Diagram: Adduct Formation Pathways

Caption: Adding Ammonium Acetate (NH4OAc) suppresses Na+ adducts by flooding the source with NH4+, creating a single, quantifiable species.

Protocol 3: MS Source Tuning

-

Mobile Phase Additive: Use 5mM Ammonium Acetate in both Aqueous (A) and Organic (B) phases. Do not use Formic Acid alone, as it promotes protonation (

) which is unstable for these cyclic esters compared to sodiated species. -

Transition Selection:

-

Monitor the transition:

(Loss of ammonia) OR - .

-

-

Glassware: Wash all glassware with Acetone followed by Methanol . Do not use detergents (they contain surfactants/phthalates).[1] Bake glassware at 400°C if possible.

FAQ: Troubleshooting Specific Scenarios

Q1: I installed the Trap Column, but I still see phthalates co-eluting with my sample.

-

A: Your Trap Column capacity might be too low, or the gradient is too shallow.

-

Fix: Increase the delay volume by using a larger Trap Column (e.g., move from 30mm to 50mm length). Ensure your gradient starts with a low organic % (e.g., 5% B) for at least 2 minutes to ensure the "System Phthalates" are firmly held on the Trap Column before they start moving.

-

Q2: My calibration curve is non-linear at low concentrations (quadratic fit).

-

A: This is classic background interference. Even with a Trap Column, trace contamination can exist.

-

Fix: Use Isotopically Labeled Internal Standards (ILIS) (e.g.,

-Phthalate). Since the ILIS experiences the exact same background and matrix suppression as the analyte, the ratio of Analyte/ILIS will remain linear even if absolute area counts fluctuate.

-

Q3: Can I use UPLC/UHPLC for this?

-

A: Yes, but be careful with pressure. Placing a Trap Column before the injector adds system pressure. Ensure your pump can handle the

of two columns in series.

References

-

Goh, E. & Gay, M. (2011).[2] Rapid Screening for Phthalates in Food and Beverages using Atmospheric Solids Analysis Probe (ASAP) with Xevo TQ MS. Waters Application Note. Link

-

Schreiber, A., et al. (2012). Analyzing Phthalates by LC-MS/MS: Eliminating Background with Trap Columns. SCIEX Technical Note. Link

-

Kato, K., et al. (2005). Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate. Environmental Health Perspectives. Link

-

Agilent Technologies. (2012).[3] Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Application Note 5990-9646EN. Link

-

Shimadzu Corporation. (2020). Analysis of Cyclic Oligomers in Recycled PET Using Integrated LC System. Application News No. 01-01102-EN. Link

Sources

Troubleshooting low recovery rates of hydrophobic phthalates in liquid-liquid extraction

Topic: Liquid-Liquid Extraction (LLE) of Hydrophobic Phthalates (e.g., DEHP, DnOP, DinP) Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Sticky" Truth About Phthalates

Welcome to the technical support guide for phthalate extraction. If you are experiencing low recovery rates (<70%) for hydrophobic phthalates like DEHP (Bis(2-ethylhexyl) phthalate) or DnOP (Di-n-octyl phthalate) , you are likely fighting against the physical chemistry of the analytes themselves.

High molecular weight phthalates possess high octanol-water partition coefficients (

This guide breaks down the four critical failure points in the LLE workflow: Adsorption , Partitioning , Evaporation , and Background Interference .

Module 1: The "Ghost" Loss (Adsorption)

The Issue: Your spike recovery is low, even in clean water blanks. The Cause: Hydrophobic phthalates adhere to untreated glass surfaces via Van der Waals forces. They literally "stick" to the walls of your separatory funnel or transfer pipettes, never reaching the GC/LC vial.

Troubleshooting Protocol: Surface Deactivation

Standard borosilicate glass contains active silanol groups (-Si-OH) that interact with polarizable moieties in phthalates. You must block these sites.

Step-by-Step Fix:

-

Avoid Plastic: Never use plastic pipette tips, transfer tubes, or reservoirs. Phthalates leach out of plastics (contamination) and adsorb into them (loss). Use stainless steel or glass syringes.[1]

-

Silanization of Glassware: All glassware coming into contact with the sample must be silanized.

-

Reagent: 5% Dimethyldichlorosilane (DMDCS) in toluene.

-

Procedure: Rinse clean glassware with DMDCS solution, let stand for 15 mins, rinse with toluene, then methanol, and bake at 100°C for 1 hour.

-

-

Rinse Solvents: When transferring the organic layer, rinse the extraction vessel 3x with small aliquots of the extraction solvent to "wash down" adsorbed analytes.

Figure 1: Mechanism of analyte loss via adsorption on untreated glass versus recovery using silanized surfaces.

Module 2: Partitioning & Emulsions

The Issue: The analyte isn't moving into the organic phase, or the phases won't separate (emulsion). The Cause: Insufficient ionic strength in the aqueous phase or surfactant effects in biological/fatty matrices.

Technique: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[2]

Adding salt increases the ionic strength of the aqueous phase, reducing the solubility of hydrophobic organics (the "Salting-Out" effect) and driving them into the organic solvent.[2] It also helps break emulsions.

Optimized Protocol:

-

pH Adjustment: Phthalates hydrolyze at extreme pH. Adjust sample to pH 5.0 – 7.0 .

-

Salt Addition: Add NaCl to the aqueous sample before adding solvent.

-

Ratio: ~1.5 g NaCl per 10 mL sample (or saturate the solution).

-

-

Solvent Selection: Use a solvent with a polarity index suitable for phthalates but immiscible with water.

Solvent Selection Guide:

| Solvent | Polarity Index | Application Note |

| Hexane | 0.1 | Excellent for non-polar phthalates; low water solubility prevents emulsion. |

| DCM (Methylene Chloride) | 3.1 | Good general extractor, but denser than water (bottom layer) and prone to emulsions. |

| MTBE (Methyl tert-butyl ether) | 2.5 | Excellent alternative to DCM; forms top layer; less prone to emulsions. |

| Hexane:Acetone (8:2) | N/A | Recommended by EPA 8061A for standard preparation, not extraction. |

Module 3: Volatility & Evaporation (The "Keeper" Solvent)

The Issue: You lose analytes (especially lower MW phthalates like DMP and DEP) during the Nitrogen blow-down or rotary evaporation step. The Cause: Co-evaporation.[3] As the solvent dries, the volatile phthalates vaporize with it.

Troubleshooting Protocol: Keeper Solvents

Never evaporate to dryness.[3] Use a "Keeper"—a high-boiling solvent that retains the analyte in a liquid state while the extraction solvent evaporates.[4][5]

Recommended Keepers:

-

Isooctane (2,2,4-Trimethylpentane): Boiling point 99°C.

-

Dodecane: Boiling point 216°C (Use for very volatile analytes).

The "Keeper" Workflow:

-

Extract sample with 50 mL DCM or Hexane.

-

Add 0.5 mL Isooctane to the extract.

-

Evaporate under Nitrogen stream.[4]

-

Stop when volume reaches ~0.5 mL (the isooctane remains).

-

Transfer to GC vial.

Figure 2: Decision tree for evaporation steps showing how keeper solvents prevent analyte loss.

Module 4: Background Contamination (False Low Recovery)

The Issue: Recovery calculations are erratic. Sometimes >100%, sometimes low. The Reality: Phthalates are ubiquitous. If your "Blank" has a high background signal, your subtracted recovery calculation will be artificially skewed.

The "Clean" Lab Protocol:

-

Glassware Prep: Bake all glassware at 400°C for 4 hours in a muffle furnace to burn off organic phthalate residues.

-

Solvent Check: Use only "Pesticide Grade" or "Phthalate-Free" certified solvents.

-

Septa: Use PTFE-lined silicone septa. Never let the solvent touch the silicone side.

FAQ: Quick Troubleshooting

Q: I have a persistent emulsion in a fatty tissue sample. A: Do not shake vigorously. Invert the funnel gently 30 times. If an emulsion forms, centrifuge the mixture at 2000 rpm for 5 minutes, or add more NaCl to "salt out" the surfactant layer.

Q: Can I use 1-Octanol as a keeper solvent? A: It is effective for retention, but 1-Octanol can cause peak distortion (broadening) in Gas Chromatography for volatile analytes due to the "reversed solvent effect."[6] Isooctane is generally safer for GC-ECD/MS analysis of phthalates.

Q: My DEHP recovery is still low (50%) despite using keepers. A: This is likely adsorption. Switch to silanized glassware and ensure your GC inlet temperature is high enough (e.g., 280°C+) to desorb DEHP from the liner, or use a pressure-pulsed injection technique.

References

-

U.S. Environmental Protection Agency (EPA). (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[7] Washington, DC. [Link]

-

Majors, R. E. (2009). Salting-out Liquid-Liquid Extraction (SALLE).[8][9] LCGC North America, 27(7). [Link]

-

Luks-Betlej, K., et al. (2020). Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS. Molecules, 25(19), 4419.[6] [Link]

Sources

- 1. Phthalate Esters Extraction: Soft Drinks [thermofisher.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. brieflands.com [brieflands.com]

- 9. ikm.org.my [ikm.org.my]

Distinguishing bis(trans-3,3,5-trimethylcyclohexyl) phthalate from acyclic isomers in mass spectra

Technical Support Center: Structural Elucidation of Phthalate Esters

Executive Summary

Distinguishing bis(trans-3,3,5-trimethylcyclohexyl) phthalate (Bis-TMCHP) from acyclic phthalates is a common challenge in extractables/leachables (E&L) studies and environmental toxicology.[1] While the ubiquitous

The core distinction lies in the Hydrogen Deficiency Index (HDI) and specific low-mass fragmentation signatures . Bis-TMCHP (

This guide details the mass spectral and chromatographic fingerprints required to confirm the cyclic structure.

Module 1: Diagnostic Workflow

The following decision tree outlines the logical progression for identifying Bis-TMCHP against acyclic competitors.

Figure 1: Logical workflow for differentiating cyclic vs. acyclic phthalates based on molecular weight and fragmentation patterns.

Module 2: Mass Spectral Fingerprinting

The distinction relies on observing the "Ring Signature" versus the "Chain Signature."

The Molecular Ion & Hydrogen Deficiency

Standard Electron Ionization (EI) (70 eV) is often too harsh for phthalates, obliterating the molecular ion (

-

Acyclic (Saturated):

chains.[1] Formula -

Cyclic (Bis-TMCHP):

rings. Formula -

Differentiation: If you observe

418, it is not Bis-TMCHP. If you observe

Protocol: If

Fragmentation Mechanisms (EI)

| Feature | Bis(trans-3,3,5-TMCHP) (Cyclic) | Acyclic Isomer (e.g., Unsaturated C9) | Mechanism |

| Base Peak | Protonated Phthalic Anhydride (Non-diagnostic).[1][4] | ||

| McLafferty Product | Loss of one side chain as alkene ( | ||

| Mono-Ester Ion | Loss of alkoxy radical ( | ||

| Diagnostic Low Mass | Cyclic: Ring fragmentation preserves unsaturation.[1] Acyclic: Allylic cleavage.[1] | ||

| Key Discriminator | Absent / Low | These correspond to the methylated cyclohexyl ring fragments.[1] |

Why this happens:

-

Acyclic chains fragment via C-C bond scission, yielding a homologous series of alkyl ions (

) at 43, 57, 71, 85 .[1] -

Trimethylcyclohexyl rings fragment via ring opening and methyl losses.[1] The 3,3,5-trimethyl substitution pattern creates stable tertiary carbocations on the ring, favoring fragments like

123 (

Module 3: Chromatographic Separation (GC-MS)

If MS data is ambiguous (e.g., low S/N ratio for high-mass ions), retention behavior is the secondary validator.

-

Boiling Point & Elution: Despite having the same carbon count (

), the cyclic structure of Bis-TMCHP is more compact (globular) than a linear or branched acyclic chain. -

Stationary Phase Interaction:

-

Non-Polar Columns (DB-5MS, HP-5): Bis-TMCHP typically elutes earlier than linear acyclic isomers (like di-nonenyl phthalate) due to reduced Van der Waals surface area interactions.

-

Polar Columns (DB-Wax): The interaction with the ring unsaturation/geometry may retard elution compared to saturated alkanes, but stereochemistry (trans vs cis) becomes a factor.

-

Stereoisomerism: Bis-TMCHP is often a mixture of stereoisomers (cis/trans). You may observe two or three closely eluting peaks (cis-cis, cis-trans, trans-trans) with identical mass spectra.[1] Acyclic isomers typically appear as a single peak or a broad "hump" if they are a complex branched mixture (like technical grade DINP).[1]

Troubleshooting & FAQs

Q1: I only see m/z 149. How can I be sure it's Bis-TMCHP?

A: You cannot be sure with

-

Action: Increase injection volume or use SIM (Selected Ion Monitoring) targeting

414, 290, and 273.[1]

Q2: My library match gives a low score for Bis-TMCHP. Why?

A: Commercial libraries (NIST/Wiley) often contain spectra of "technical mixtures."[1] If your sample is a pure stereoisomer (e.g., pure trans-trans), the ratio of minor fragment ions (like

Q3: Can LC-MS differentiate them better?

A: Yes. LC-MS (ESI or APCI) typically preserves the

-

Bis-TMCHP:

-

Saturated Acyclic (Di-nonyl):

[1] -

High-Resolution MS (HRMS) can definitively separate them by exact mass if the acyclic isomer is not isobaric (i.e., distinguishing

from

Experimental Protocol: Confirmation of Bis-TMCHP

Objective: Definitively identify Bis-TMCHP in a plastic extract.

Step 1: GC-MS Acquisition (EI Mode) [1]

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID.[1]

-

Oven: 60°C (1 min)

20°C/min -

Scan Range:

35–500.[1] Crucial: Do not cut off below 500.

Step 2: Data Analysis (Ion Ratio Check) Extract Ion Chromatograms (EIC) for the following:

- 149 (General Phthalate)[1][5]

- 414 (Target Molecular Ion)

- 418 (Saturated Acyclic Competitor)

- 123 (Trimethylcyclohexyl Ring Fragment)[1]

Step 3: Interpretation

-

Scenario A: Peak at RT X has

149 and 418.[1] -

Scenario B: Peak at RT Y has

149, 414, and prominent 123/109 ions. -

Scenario C: Peak has

149 and 414 but dominant 43/57/71 alkyl series.[1]

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Bis(3,3,5-trimethylcyclohexyl) phthalate - Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Link

-

David, F., & Sandra, P. (2009).[1] Phthalate Esters: Occurrence, Analysis, and Properties. ResearchGate. Link

-

European Chemicals Agency (ECHA). (2022).[1] Substance Information: Bis(3,3,5-trimethylcyclohexyl) phthalate.[3] ECHA Registration Dossier.[1] Link

-

Kosek, K., et al. (2020).[1] Non-targeted screening of phthalates and their metabolites in environmental samples using GC-MS and LC-HRMS. Science of The Total Environment.[1] Link

Sources

Minimizing laboratory background contamination of ubiquitous phthalate esters

Technical Support Center: Phthalate Analysis & Background Minimization Topic: Minimizing Laboratory Background Contamination of Ubiquitous Phthalate Esters Role: Senior Application Scientist Status: Online | Ticket ID: #PHTH-8061-OPT

Welcome to the Trace Analysis Support Portal

You have reached the Tier 3 Support Desk. I understand you are struggling with high background noise and "ghost peaks" in your phthalate ester (PAE) analysis. This is the single most common failure mode in this field because phthalates are not just in your sample—they are in the air, your solvents, and the very instrument you are using to detect them.

This guide is not a generic SOP. It is a troubleshooting architecture designed to isolate, identify, and eliminate contamination vectors using self-validating logic.